molecular formula C10H13ClN2O2 B3369200 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride CAS No. 228728-10-7

7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride

Cat. No.: B3369200
CAS No.: 228728-10-7
M. Wt: 228.67 g/mol
InChI Key: HYVWLUBDEQGBRO-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is a chemically modified salt of the corresponding carboxylic acid, a specialized amino acid derivative of the tetrahydroisoquinoline family. The core structure is a valuable scaffold in medicinal chemistry and drug discovery . The molecular formula for the free base is C10H12N2O2, with a molecular weight of 192.21 g/mol . The primary amino group at the 7-position of the isoquinoline ring system makes this compound a versatile building block for chemical synthesis. It can be used to create a wide range of novel compounds for biological evaluation, particularly as a constrained amino acid analogue in peptide mimetics . The calculated density is 1.309±0.06 g/cm³, and it has a calculated solubility of 35 g/L at 25°C . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWLUBDEQGBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (4b)
  • Substituent: Nitro (-NO₂) at position 7.
  • Formula : C₁₀H₁₁ClN₂O₄; molecular weight = 258.66 g/mol .
  • Properties: Lower solubility in water compared to the amino derivative due to the electron-withdrawing nitro group. Higher reactivity in reduction reactions (e.g., nitro to amino conversion) .
  • Applications: Primarily a synthetic precursor for amino-substituted derivatives .
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride
  • Substituents : Methoxy (-OCH₃) at positions 6 and 7.
  • Formula: C₁₂H₁₆ClNO₄; molecular weight = 283.71 g/mol.
  • Properties :
    • Enhanced steric bulk and hydrophilicity due to methoxy groups.
    • Improved binding affinity in receptor-targeted drug candidates (e.g., opioid or adrenergic receptors) .
  • Applications : Key intermediate in alkaloid-derived pharmaceuticals .

Functional Group Modifications

(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride
  • Modification : Carboxylic acid replaced with carboxamide (-CONH-t-Bu).
  • Formula : C₁₄H₁₉ClN₂O; molecular weight = 278.77 g/mol .
  • Properties: Reduced acidity (pKa shift) compared to carboxylic acid derivatives. Potential for enhanced blood-brain barrier penetration in CNS-targeting drugs.
  • Applications : Explored in protease inhibition studies .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride 7-NH₂, 3-COOH C₁₀H₁₃ClN₂O₂ 228.66 High in water Pharmaceutical intermediate
7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (4b) 7-NO₂, 3-COOH C₁₀H₁₁ClN₂O₄ 258.66 Moderate Synthetic precursor
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 6,7-OCH₃, 3-COOH C₁₂H₁₆ClNO₄ 283.71 High Alkaloid drug synthesis
(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride 3-CONH-t-Bu C₁₄H₁₉ClN₂O 278.77 Variable Enzyme inhibition studies

Research Findings and Trends

  • Synthetic Efficiency: Nitro derivatives (e.g., 4b) achieve high yields (90%), suggesting robust protocols adaptable to amino derivatives .
  • Biological Activity : Methoxy-substituted analogues exhibit superior receptor binding, highlighting the role of substituent polarity in drug design .
  • Solubility : Hydrochloride salts generally enhance water solubility, critical for bioavailability in pharmaceuticals .

Biological Activity

7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (also referred to as L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a compound with significant biological activity. It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. This article explores the biological activities of this compound, emphasizing its therapeutic potential and mechanisms of action.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 67123-97-1

Table 1 summarizes the chemical properties and structural characteristics of the compound.

PropertyValue
Molecular FormulaC10H12ClN
Molecular Weight195.66 g/mol
Melting Point358 °C
SolubilitySoluble in water

Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities through multiple mechanisms:

  • Anti-cancer Activity : Studies have shown that derivatives can inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. For instance, a derivative demonstrated a Ki value of 5.2 µM against Bcl-2 protein, leading to apoptosis induction in Jurkat cells .
  • Neuroprotective Effects : Isoquinoline derivatives have been linked to neuroprotection against neurodegenerative diseases. Their ability to modulate neurotransmitter levels and reduce oxidative stress contributes to their neuroprotective properties .

Antitumor Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were evaluated for their antitumor activities. The findings indicated that these compounds exhibited significant anti-proliferative effects against various cancer cell lines. The active compound was shown to induce cell cycle arrest and apoptosis in a dose-dependent manner .

Inhibition of Aminopeptidase N

Research has highlighted the potential of these compounds as inhibitors of aminopeptidase N (APN/CD13), an enzyme implicated in tumor progression and metastasis. A study reported that certain derivatives displayed higher inhibitory activities against APN compared to matrix metalloproteinase-2 (MMP-2), suggesting their potential utility in cancer therapy .

Study 1: Anti-cancer Properties

In a study focused on the anti-cancer properties of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and assessed their effects on apoptosis in cancer cells. The results showed that one compound significantly induced caspase-3 activation and apoptosis in Jurkat T cells .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce reactive oxygen species (ROS) production in neuronal cell lines .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Pharmaceuticals
L-TIC HCl serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly in the production of angiotensin-converting enzyme (ACE) inhibitors like Quinapril. Quinapril is widely used for treating hypertension and heart failure, highlighting the importance of L-TIC HCl in cardiovascular therapeutics .

1.2. Inhibition Studies
Recent studies have explored the potential of L-TIC HCl derivatives as inhibitors for various enzymes:

  • Aminopeptidase N (APN/CD13) : A series of derivatives exhibited potent inhibitory activities against APN, which is involved in tumor progression and angiogenesis. This suggests a potential role for L-TIC HCl derivatives in cancer therapeutics .
  • Histone Deacetylases (HDACs) : Compounds derived from L-TIC HCl have shown promise as HDAC inhibitors, which are crucial in cancer treatment due to their role in gene expression regulation associated with tumorigenesis .

Neuropharmacology

2.1. Analgesic Properties
Research indicates that isoquinoline derivatives, including L-TIC HCl, possess analgesic properties. This has led to investigations into their potential use in pain management therapies . The mechanism involves modulation of neurotransmitter systems that are pivotal in pain perception.

2.2. Neuroprotective Effects
Studies suggest that compounds related to L-TIC HCl may offer neuroprotective benefits against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . This positions L-TIC HCl as a candidate for further research into treatments for conditions like Alzheimer's disease.

Chemical Biology

3.1. Peptide Synthesis
L-TIC HCl is utilized in the synthesis of unnatural amino acids and peptide derivatives, facilitating the development of novel peptides with enhanced biological activities . This application is particularly relevant for designing therapeutic peptides with improved stability and efficacy.

3.2. Chiral Reagents
As a chiral building block, L-TIC HCl is instrumental in asymmetric synthesis processes, contributing to the production of enantiomerically pure compounds which are essential in pharmaceuticals .

Case Studies

Study Focus Findings
Bioorganic & Medicinal Chemistry (2010)HDAC InhibitionIdentified several L-TIC HCl derivatives with significant HDAC inhibitory activity, suggesting potential anti-cancer applications .
Journal of Medicinal Chemistry (2011)APN InhibitionDemonstrated that specific derivatives of L-TIC HCl showed higher inhibition rates against APN compared to traditional inhibitors .
Neuropharmacology Research (2020)Analgesic ActivityReported that certain isoquinoline derivatives exhibited notable analgesic effects in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride?

  • Methodological Answer : The compound is typically synthesized via the Pictet-Spengler reaction. A common approach involves treating phenylalanine derivatives with formaldehyde under acidic conditions (e.g., concentrated HCl) to cyclize into the tetrahydroisoquinoline scaffold. For example, 3-hydroxyphenylalanine can react with formaldehyde at 90–95°C, followed by acid hydrolysis and salt formation to yield the hydrochloride . Variations in starting materials (e.g., methyl esters) and reaction conditions (temperature, acid strength) influence yield and purity.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., aromatic protons at δ 7.1–7.3 ppm, methylene groups in the tetrahydro ring at δ 2.8–3.5 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺ for C₁₀H₁₃ClN₂O₂: expected m/z 228.07) .

Q. What are the primary applications of this compound in basic pharmacological research?

  • Methodological Answer : It serves as a scaffold for designing peptidomimetics and enzyme inhibitors due to its rigid bicyclic structure. Studies focus on its role in modulating neurotransmitter receptors (e.g., opioid or serotonin receptors) and as a precursor for bioactive derivatives (e.g., mitochondrial activity stimulators) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at position 7) alter the compound’s biological activity?

  • Methodological Answer :

  • Case Study : Replacing the 7-amino group with a halogen (e.g., Cl or F) enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare bioactivity using in vitro assays (e.g., IC₅₀ in kinase inhibition) .
  • SAR Analysis : Use computational docking to predict interactions with target proteins (e.g., G-protein-coupled receptors) and validate via radioligand binding assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., buffer pH, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
  • Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .

Q. How can this compound be incorporated into photoisomerizable peptides for optopharmacology studies?

  • Methodological Answer :

  • Synthetic Protocol : Introduce azobenzene groups at the 7-position via diazo coupling to create light-switchable derivatives (e.g., PATIC derivatives). Monitor isomerization via UV-Vis spectroscopy (λ = 350 nm for trans-to-cis transition) .
  • Functional Testing : Assess conformational changes in peptide backbones using circular dichroism (CD) before/after UV irradiation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride
Reactant of Route 2
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7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride

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